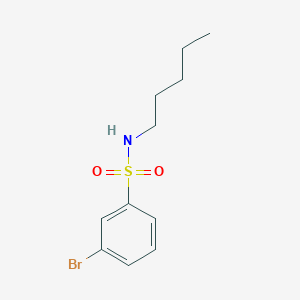

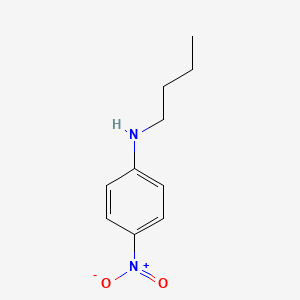

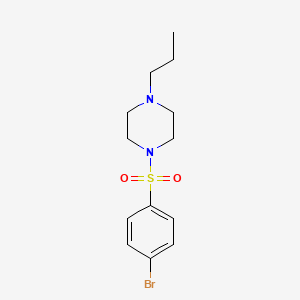

1-(4-Bromophenylsulfonyl)-4-propylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

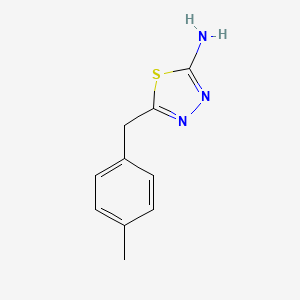

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is a chemical compound that belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for various applications, including as fluorescent labeling reagents, in the synthesis of heterocyclic compounds, and as enzyme inhibitors.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the reaction of a suitable piperazine with different substituted alkyl or arylsulfonyl chlorides under controlled pH conditions, using water as a reaction medium . For instance, 1-arylsulfonyl-4-phenylpiperazine derivatives were prepared by reacting 1-phenylpiperazine with various sulfonyl chlorides . Similarly, bromoethylsulfonium salt has been used as an annulation agent to synthesize piperazine-containing heterocyclic compounds . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . For example, the structure of a new designer benzylpiperazine was determined using gas chromatography-mass spectroscopy (GC-MS), product ion spectroscopy (GC-MS/MS), and two-dimensional NMR . These analytical techniques would be essential for confirming the structure of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine once synthesized.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to the presence of functional groups that offer sites for chemical transformations. For instance, the bromo group in 4-bromo-1-phenylsulfonylpyrazole allows for regioselective metallation, followed by quenching with electrophiles to yield substituted pyrazoles . Similarly, 1-(4-Bromophenylsulfonyl)-4-propylpiperazine could undergo nucleophilic substitution reactions or be used as a building block for further chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of a sulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents. The fluorescent labeling reagent mentioned in one study exhibits high fluorescence upon reaction with carboxylic acids, indicating that the electronic properties of the sulfonyl group can be exploited for analytical purposes . The physical and chemical properties of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine would need to be determined experimentally following its synthesis.

科学的研究の応用

Synthesis and Chemical Applications

1-(4-Bromophenylsulfonyl)-4-propylpiperazine has been studied in the context of chemical synthesis and applications. Researchers have explored its use in the synthesis of various chemical compounds. For example, it has been used in the synthesis of novel series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which show potential antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2015). Additionally, it has been involved in the synthesis of triazolyl-substituted 3-aminopiperidines, which are new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Catalytic Applications

1-(4-Bromophenylsulfonyl)-4-propylpiperazine has been found to have applications as a catalyst. Researchers have synthesized and characterized substances like 1,4-disulfopiperazine-1,4-diium chloride ([Piper-(SO3H)2]·2Cl) to act as an efficient dicationic ionic catalyst for various chemical reactions, demonstrating the versatility of piperazine derivatives in catalysis (Koodehi, Shirini, & Goli-Jolodar, 2017).

Biological Activity

The compound has also been a part of studies exploring biological activities. For example, researchers have synthesized sulfonamides using derivatives of 1-propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine, leading to the development of potent adenosine A2B receptor antagonists (Yan, Bertarelli, Hayallah, Meyer, Klotz, & Müller, 2006).

Pharmaceutical Research

In the field of pharmaceutical research, derivatives of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine have been utilized. For instance, compounds containing the 4-(4-bromophenylsulfonyl)phenyl moiety have been synthesized and evaluated for their cytotoxicity, demonstrating their potential in drug development (Apostol, Bărbuceanu, Olaru, Draghici, Şaramet, Socea, Enache, & Socea, 2019).

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-propylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-2-7-15-8-10-16(11-9-15)19(17,18)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGFRLJTFLRCKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396789 |

Source

|

| Record name | 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

CAS RN |

888181-08-6 |

Source

|

| Record name | 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。